6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine
Overview
Description
6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine is a chemical compound with the molecular formula C10H10ClN3S. This compound features a pyridazine ring substituted with a chlorine atom at the 6-position and an amine group at the 3-position, which is further connected to a thiophene ring via an ethyl chain. The presence of both pyridazine and thiophene rings in its structure suggests potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Chlorination: The pyridazine ring is then chlorinated at the 6-position using a chlorinating agent such as phosphorus oxychloride.
Amine Introduction:
Attachment of the Thiophene Ring: The thiophene ring is attached via an ethyl chain through a series of coupling reactions, often involving reagents like sodium hydride and alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyridazine ring, converting them into amines or other reduced forms.
Substitution: The chlorine atom at the 6-position of the pyridazine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-ethylpyridazin-3-amine: Similar structure but lacks the thiophene ring.
6-chloro-N-(2-(furan-2-yl)ethyl)pyridazin-3-amine: Similar structure but contains a furan ring instead of a thiophene ring.
6-chloro-N-(2-(pyridin-2-yl)ethyl)pyridazin-3-amine: Similar structure but contains a pyridine ring instead of a thiophene ring.
Uniqueness
6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine is unique due to the presence of both the pyridazine and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
6-chloro-N-(2-thiophen-2-ylethyl)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c11-9-3-4-10(14-13-9)12-6-5-8-2-1-7-15-8/h1-4,7H,5-6H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWFGYKAWVSBPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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